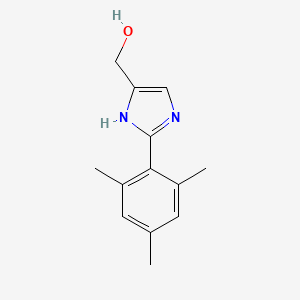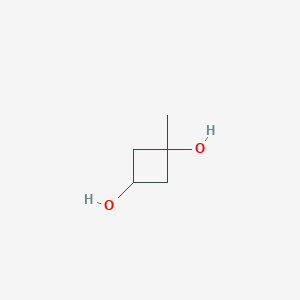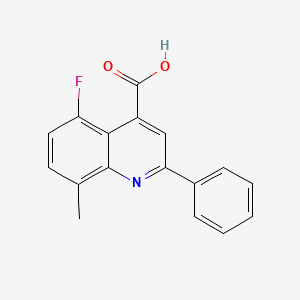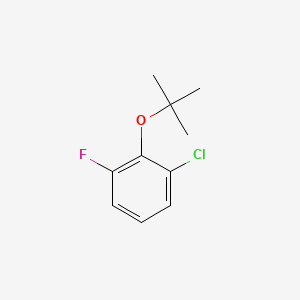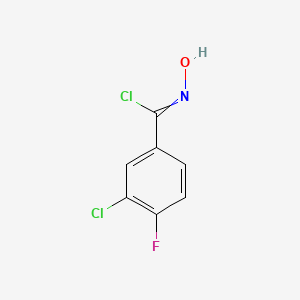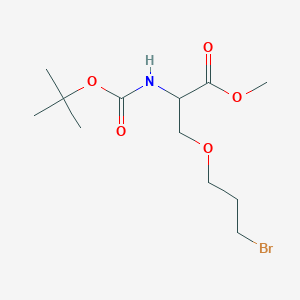
Methyl (S)-3-(3-Bromopropoxy)-2-(Boc-amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-3-(3-Bromopropoxy)-2-(Boc-amino)propanoate is a synthetic organic compound often used in chemical research and pharmaceutical development. It features a bromopropoxy group and a Boc-protected amino group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-(3-Bromopropoxy)-2-(Boc-amino)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Formation of the Bromopropoxy Group: The bromopropoxy group is introduced through a nucleophilic substitution reaction, where a suitable brominating agent reacts with a propoxy precursor.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in the bromopropoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Deprotection Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Deprotection: Trifluoroacetic acid is often used for Boc deprotection.
Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Free Amine: Obtained after Boc deprotection.
Carboxylic Acid: Formed after ester hydrolysis.
Aplicaciones Científicas De Investigación
Methyl (S)-3-(3-Bromopropoxy)-2-(Boc-amino)propanoate is used in:
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Biological Studies: To study the effects of bromopropoxy and Boc-amino groups on biological systems.
Mecanismo De Acción
The mechanism of action of Methyl (S)-3-(3-Bromopropoxy)-2-(Boc-amino)propanoate depends on its specific application
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (S)-3-(3-Chloropropoxy)-2-(Boc-amino)propanoate
- Methyl (S)-3-(3-Iodopropoxy)-2-(Boc-amino)propanoate
- Methyl (S)-3-(3-Fluoropropoxy)-2-(Boc-amino)propanoate
Uniqueness
Methyl (S)-3-(3-Bromopropoxy)-2-(Boc-amino)propanoate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogens may not facilitate as effectively.
Propiedades
Fórmula molecular |
C12H22BrNO5 |
|---|---|
Peso molecular |
340.21 g/mol |
Nombre IUPAC |
methyl 3-(3-bromopropoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H22BrNO5/c1-12(2,3)19-11(16)14-9(10(15)17-4)8-18-7-5-6-13/h9H,5-8H2,1-4H3,(H,14,16) |
Clave InChI |
SFYXVXPPJHTAFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(COCCCBr)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13697554.png)


![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13697583.png)


